molecular formula C21H14N2S B1186188 VPXYLHLDNRBKFM-UHFFFAOYSA-N

VPXYLHLDNRBKFM-UHFFFAOYSA-N

Cat. No.: B1186188
M. Wt: 326.417
InChI Key: VPXYLHLDNRBKFM-UHFFFAOYSA-N
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Description

The compound corresponding to the InChIKey VPXYLHLDNRBKFM-UHFFFAOYSA-N is identified as Briaviolide F (Compound 6), a chlorinated marine diterpenoid isolated from marine actinomycetes. Its molecular formula is C₂₈H₃₉O₁₀Cl, as determined by HRESIMS analysis (m/z 593.2125 [M + Na]⁺) . Key structural features include:

  • A 2β-hydroxyl group (δC 74.0) at C-2, confirmed by comparison with milolide D .
  • A hexanoate ester at C-12 (δC 69.7), evidenced by HMBC correlations (δH 2.28, δC 173.1) .
  • An acetyl group at C-9 (δC 68.7) with characteristic signals (δH 2.20; δC 169.8, 22.0) .

Stereochemical assignments were resolved via NOESY correlations:

  • α-orientation of H-2, H-9, H-10, and Me-17.
  • β-orientation of H-7, H-6, H-17, H-12, and Me-20 .

Properties

Molecular Formula

C21H14N2S

Molecular Weight

326.417

InChI

InChI=1S/C21H14N2S/c24-21-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-21/h1-12H,(H2,22,23,24)

InChI Key

VPXYLHLDNRBKFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)NC(=S)N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below compares Briaviolide F with structurally related diterpenoids:

Compound Molecular Formula Substituents (Position) Key Functional Groups
Briaviolide F C₂₈H₃₉O₁₀Cl 2β-OH, 12α-hexanoate, 9α-acetyl Hydroxyl, ester, acetyl, chlorine
Briaviolide G (7) C₂₆H₃₃O₁₁Cl 2β-OH, 12α-acyl (shorter chain?) Hydroxyl, ester, chlorine
Milolide D Not specified 2β-substituent (non-hydroxyl?) Ester, chlorine
Key Differences:

C-12 Substituent: Briaviolide F has a hexanoate (6-carbon chain), while Briaviolide G likely contains a shorter acyl group (e.g., butyrate), inferred from its molecular formula (C₂₆H₃₃O₁₁Cl vs. C₂₈H₃₉O₁₀Cl) . Milolide D lacks the C-2 hydroxyl group, as indicated by proton shift comparisons .

Stereochemistry :

  • Briaviolide F and G share α-orientation at C-2 and C-9 but differ in acyl chain length, impacting lipophilicity and bioactivity .

Spectroscopic Data Comparison

NMR Shifts (Selected Positions):
Position Briaviolide F (δC) Briaviolide G (δC) Milolide D (δC)
C-2 74.0 Similar (~74.0) Non-hydroxyl
C-9 68.7 (acetyl) 68.7 (acetyl?) Not reported
C-12 69.7 (hexanoate) ~70.0 (shorter acyl) Not reported
  • C-2 Hydroxyl : The δC 74.0 in Briaviolide F contrasts with Milolide D, which lacks this group, suggesting divergent biosynthetic pathways .
  • Acyl Groups: The hexanoate in Briaviolide F (δH 2.28, δC 173.1) versus shorter acyl chains in Briaviolide G may influence solubility and membrane permeability .

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